molecular formula C22H22N4O3 B12428299 OT antagonist 1

OT antagonist 1

Katalognummer: B12428299
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: PFGOHCJFGDEHAX-HBTCSRNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OT antagonist 1 (OTA1) is a selective oxytocin receptor (OTR) antagonist with high binding affinity and specificity. It exhibits a Ki value of 0.13 nM ± 64% CV for OTR, demonstrating nanomolar potency, while showing significantly weaker binding to vasopressin receptors (V1aR: Ki = 34.3 nM ± 63% CV; V1bR: Ki = 374 nM ± 62% CV), resulting in >260-fold selectivity for OTR over V1aR and >2,800-fold selectivity over V1bR . This pharmacological profile makes OTA1 a critical tool for studying OTR-mediated physiological and behavioral processes, such as social bonding, stress responses, and parturition.

In vivo studies in primates (e.g., black-penciled marmosets) demonstrate that OTA1 administration reduces social preference and selective sociosexual behaviors, supporting its role in modulating pair-bond formation . OTA1’s functional selectivity is further validated through Gq-coupled inositol phosphate (IP1) production assays, where it antagonizes oxytocin-induced signaling without cross-reactivity with vasopressin receptor pathways .

Eigenschaften

Molekularformel

C22H22N4O3

Molekulargewicht

390.4 g/mol

IUPAC-Name

[(2S,4E)-4-methoxyimino-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone

InChI

InChI=1S/C22H22N4O3/c1-14-6-4-5-7-19(14)16-8-10-17(11-9-16)22(27)26-13-18(25-28-3)12-20(26)21-23-15(2)24-29-21/h4-11,20H,12-13H2,1-3H3/b25-18+/t20-/m0/s1

InChI-Schlüssel

PFGOHCJFGDEHAX-HBTCSRNFSA-N

Isomerische SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N/OC)/C[C@H]3C4=NC(=NO4)C

Kanonische SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C4=NC(=NO4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: OT antagonist 1 is synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, selection of appropriate equipment, and ensuring compliance with safety and environmental regulations. The production process may also involve additional steps such as crystallization and drying to obtain the final product in a suitable form for use .

Analyse Chemischer Reaktionen

Types of Reactions: OT antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Wirkmechanismus

OT antagonist 1 exerts its effects by selectively binding to the oxytocin receptor, thereby inhibiting the action of oxytocin. The oxytocin receptor is a G-protein-coupled receptor that, when activated by oxytocin, triggers a cascade of intracellular signaling pathways. By blocking this receptor, this compound prevents the downstream effects of oxytocin, such as uterine contractions and milk ejection .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Binding Affinity and Selectivity

The table below compares OTA1 with other OTR antagonists and related compounds:

Compound OTR Ki (nM) V1aR Ki (nM) V1bR Ki (nM) Selectivity (OTR vs. V1aR/V1bR) Key Features
OTA1 0.13 ± 64% 34.3 ± 63% 374 ± 62% >260-fold / >2,800-fold High OTR selectivity, low off-target effects
Atosiban 51.29 ± 64% >1,000 >1,000 >20-fold FDA-approved for preterm labor, dual OTR/V1aR antagonist
OTA2 27 ± 62% >1,000 >1,000 >37-fold Moderate OTR affinity, poor brain penetration
OTA3 24 ± 63% >1,000 >1,000 >41-fold Structural analog of atosiban
SR49059 120 ± 55% 0.7 ± 50% >1,000 <0.01-fold Non-peptidic V1aR antagonist with OTR cross-reactivity
LVA (Linear Vasopressin Antagonist) 450 ± 60% 12 ± 58% >1,000 <0.03-fold Low OTR selectivity, primarily targets V1aR

Functional and Behavioral Efficacy

  • OTA1 : Blocks oxytocin-induced IP1 production (EC50 = 4.45 nM for OT at OTR) and reduces pair-bonding behaviors in marmosets at doses ≤1 mg/kg .
  • Atosiban : Clinically used to inhibit uterine contractions but lacks CNS penetration, limiting its utility in behavioral studies .
  • SR49059 : Despite high V1aR affinity (Ki = 0.7 nM), its OTR cross-reactivity confounds studies targeting vasopressin pathways .

Pharmacokinetic and Clinical Relevance

  • OTA1 : Optimal for central OTR blockade due to brain penetration, as evidenced by primate behavioral studies .
  • Atosiban : Short plasma half-life (~12 min) restricts applications to acute settings (e.g., obstetrics) .
  • Non-peptidic Antagonists (e.g., SR49059): Longer half-lives but poor selectivity limit utility in OTR-specific research .

Key Research Findings

Selectivity Validation : OTA1’s >2,800-fold selectivity for OTR over V1bR distinguishes it from dual OTR/V1aR antagonists like atosiban, making it ideal for isolating OTR-mediated effects .

Behavioral Modulation : In marmosets, OTA1 administration disrupts social preference without altering motor function, highlighting its CNS efficacy .

Functional Antagonism : OTA1 completely inhibits OT-induced calcium mobilization (IC50 < 1 nM) in OTR-transfected cells, surpassing older antagonists like OTA2/3 .

Q & A

Q. How can researchers mitigate confounding effects of stress hormones (e.g., cortisol) in this compound studies?

  • Methodological Answer : Collect serial saliva/blood samples for cortisol ELISA. Use habituation protocols to minimize stress during behavioral testing. Include sham-treated controls to isolate drug-specific effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.